4-Phenoxyphenylacetic acid

Catalog No.
S1528485
CAS No.
6328-74-1
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxyphenylacetic acid

CAS Number

6328-74-1

Product Name

4-Phenoxyphenylacetic acid

IUPAC Name

2-(4-phenoxyphenyl)acetic acid

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)

InChI Key

VARVNFDGRLLTCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O

Synonyms

4-Phenoxybenzeneacetic Acid; (4-Phenoxyphenyl)acetic Acid; 2-(4-Phenoxyphenyl)acetic Acid; 4-(Carboxymethyl)diphenyl Ether; 4-Phenoxyphenylethanoic Acid; NSC 43857; p-Phenyloxyphenylacetic Acid;

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O

The exact mass of the compound 4-Phenoxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43857. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Precursor for Drug Discovery

-PPA can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. Its chemical structure allows for modifications and functionalization, enabling the creation of diverse analogs and derivatives. Researchers have investigated its use in the development of drugs targeting various diseases, including:

  • Cancer: Studies have explored 4-PPA derivatives as potential anti-cancer agents. These derivatives exhibited cytotoxicity (cell death) against various cancer cell lines, suggesting their potential for further development [].
  • Neurodegenerative diseases: Research suggests that 4-PPA derivatives might possess neuroprotective properties. Studies have shown their ability to protect neurons from damage caused by oxidative stress, a factor implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

4-Phenoxyphenylacetic acid is an organic compound with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol. It is characterized by a phenoxy group attached to a phenylacetic acid moiety. The compound typically appears as a white crystalline solid or powder, which is soluble in organic solvents but less so in water. Its structure features a phenyl ring connected to an acetic acid group, providing potential for various chemical interactions and biological activities .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols can form esters, which are often used to enhance solubility or modify biological activity.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Halogenation: The aromatic rings can be substituted with halogens under electrophilic aromatic substitution conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of phenoxyphenylmethane derivatives.

These reactions highlight its versatility in synthetic organic chemistry and pharmaceutical applications .

4-Phenoxyphenylacetic acid exhibits notable biological activities, particularly in herbicidal applications. It acts by disrupting the auxin transport in plants, which is crucial for their growth and development. This mechanism makes it effective as a herbicide, targeting specific pathways involved in plant hormone regulation. Additionally, preliminary studies suggest potential anti-inflammatory and analgesic properties, indicating its usefulness in medicinal chemistry .

The synthesis of 4-Phenoxyphenylacetic acid can be achieved through various methods:

  • From Benzeneacetic Acid: One common route involves the reaction of benzeneacetic acid with phenol in the presence of a catalyst.
  • Methyl Ester Approach: The methyl ester of benzeneacetic acid can be reacted with phenol under acidic conditions to yield 4-Phenoxyphenylacetic acid.
  • Direct Coupling Reactions: Utilizing coupling agents such as coupling reagents or catalysts can facilitate the direct formation from appropriate starting materials.

These methods offer flexibility depending on available reagents and desired purity levels .

4-Phenoxyphenylacetic acid finds applications across various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways.
  • Agricultural Chemicals: Utilized as a herbicide due to its ability to interfere with plant growth hormones.
  • Research: Employed in studies investigating the mechanisms of action of different biochemical pathways and drug interactions.

Its diverse applications underscore its significance in both industrial and research settings .

Research into the interactions of 4-Phenoxyphenylacetic acid has highlighted its potential effects on biological systems:

  • Receptor Binding Studies: Investigations into its binding affinity to various receptors have shown promise in developing selective antagonists for therapeutic uses.
  • Synergistic Effects: Studies indicate that when combined with other compounds, it may enhance or modulate biological responses, particularly in anti-inflammatory contexts.

These interaction studies are crucial for understanding its full therapeutic potential and guiding future research directions .

Several compounds share structural similarities with 4-Phenoxyphenylacetic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Phenoxyphenylacetic AcidSimilar phenoxy groupDifferent position of the phenoxy group
Phenylacetic AcidNo phenoxy substituentSimpler structure without additional ring
4-Chlorophenylacetic AcidChlorine substitutionChlorine atom impacts reactivity

Uniqueness of 4-Phenoxyphenylacetic Acid

4-Phenoxyphenylacetic acid stands out due to its specific combination of a phenoxy group and a phenylacetic acid backbone, which contributes to its unique biological activity as both a herbicide and potential pharmaceutical intermediate. Its ability to disrupt plant growth through hormone modulation differentiates it from other similar compounds that may not exhibit such targeted biological effects .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

4-phenoxyphenylacetic acid

Dates

Last modified: 08-15-2023

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